molecular formula C10H12N2O2S B13508212 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide

Cat. No.: B13508212
M. Wt: 224.28 g/mol
InChI Key: BJQLURBUSYRJEE-UHFFFAOYSA-N
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Description

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a cyano-substituted methylethyl group at the para position of the benzene ring. Sulfonamides are well-known for their diverse pharmacological and chemical properties, including enzyme inhibition (e.g., COX-2, carbonic anhydrase) and antimicrobial activity.

Properties

IUPAC Name

4-(2-cyanopropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2,7-11)8-3-5-9(6-4-8)15(12,13)14/h3-6H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQLURBUSYRJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide typically involves the reaction of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and water (H2O).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield a chlorinated benzene derivative .

Scientific Research Applications

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide, also known as CBIS, is a sulfonamide compound with the chemical formula C10H12N2O2SC_{10}H_{12}N_2O_2S. It was initially synthesized in the 1950s as a potential antibiotic; however, its use was discontinued due to limited efficacy against most bacterial strains. Since then, CBIS has been investigated for various purposes, including as a potential inhibitor of cancer cell growth and a precursor for developing organic electronic materials.

Scientific Research Applications

CBIS exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. It has been investigated as a potential inhibitor of several enzymes involved in cancer cell growth and as a potential therapeutic agent for treating inflammatory diseases like arthritis. CBIS has also demonstrated antifungal and antibacterial properties, though its efficacy against certain bacterial strains is limited.

Organic Electronics CBIS has been used in scientific experiments, including those investigating its biological activities and its use as a precursor for developing organic electronic materials, as well as its presence in environmental samples. Specifically, CBIS has been used in developing organic photovoltaic materials and as an additive in polymer-based electronic devices. Its use as a precursor for organic electronic materials could advance the field and contribute to more efficient and sustainable electronic devices.

Cancer and Inflammatory Diseases CBIS's potential applications in treating cancer and inflammatory diseases could lead to significant advancements in medical research and therapy development. Recent studies have investigated using CBIS in combination with other compounds to enhance its biological activity and increase its efficacy against cancer cells. Studies have shown that benzenesulfonamides can have significant anticancer activity . One study revealed that the insertion of 1,3,5-triazines as cyclic linkers enhanced the anticancer and hCA IX inhibition activity of benzenesulfonamides .

Limitations and Future Directions A major limitation of CBIS research is its limited efficacy against certain strains of bacteria and cancer cells. Future research may focus on developing more effective CBIS analogues and identifying novel therapeutic targets. Further studies on the toxicity and safety of CBIS in humans will be necessary before its potential use as a therapeutic agent can be fully explored. Efficient and sustainable synthetic methods for CBIS and its analogues will be necessary to enable large-scale production and commercialization.

Analytical Methods Various analytical methods have been developed for detecting and quantifying CBIS in different matrices, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods have been used in studies investigating the pharmacokinetics and metabolism of CBIS in animals and its presence in environmental samples.

Mechanism of Action

The mechanism of action of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it likely inhibits bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Hydrazinecarbonyl derivatives (Compounds 15–17) show high yields (66–95%), suggesting robust condensation protocols . The cyano-methylethyl group in the target compound may require specialized conditions due to steric hindrance.
  • Melting Points: Electron-withdrawing groups (e.g., NO₂ in Compound 17) correlate with higher melting points (227–228.5°C), likely due to increased crystallinity . The cyano group in the target compound may similarly enhance intermolecular interactions.

Key Observations :

  • Enzyme Binding: The imidazole-diazenyl group in M10 demonstrates the importance of heterocycles in docking efficiency . The cyano-methylethyl group’s steric effects could either hinder or stabilize binding, depending on the target pocket.

Spectroscopic and Electronic Properties

  • NMR Trends: Compounds 15–17 () show distinct ¹H-NMR shifts for hydrazinecarbonyl protons (δ 8.5–10.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) . The cyano group in the target compound would likely cause deshielding of adjacent protons.
  • DFT Insights: For 4-(1-hydroxyethyl)benzene-1-sulfonamide (), NBO analysis revealed intramolecular hydrogen bonding involving the sulfonamide NH and hydroxyethyl O–H groups . The cyano group’s electron-withdrawing nature may reduce such interactions but increase electrophilicity.

Future Research :

  • Synthesis and characterization of the target compound to validate physicochemical predictions.
  • In vitro screening against COX-2, Mpro, or carbonic anhydrase to compare with existing derivatives.
  • Computational studies (docking, MD simulations) to assess steric and electronic interactions.

Biological Activity

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide, also known as CBIS, is a sulfonamide compound with the chemical formula C10H12N2O2S and a molecular weight of 224.3 g/mol. Initially synthesized in the 1950s as a potential antibiotic, its application in this area was limited due to insufficient efficacy against various bacterial strains. However, recent research has highlighted its potential in other therapeutic areas, particularly in cancer treatment and organic electronics.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.3 g/mol
  • Melting Point : 175-177°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.

Antitumor Activity

CBIS has demonstrated significant antitumor properties, particularly as an inhibitor of enzymes involved in cancer cell proliferation. It has been studied for its effects on various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.

  • Case Study : In vitro studies reported IC50 values indicating effective cytotoxicity against several cancer lines. For instance, CBIS exhibited notable activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values suggesting it could be a viable candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research indicates that CBIS may also possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, providing a dual action in both cancer and inflammatory diseases.

Antimicrobial Properties

Although initially developed as an antibiotic, CBIS has shown limited effectiveness against certain bacterial strains. However, it retains some antimicrobial activity, particularly against fungi and specific bacteria. This property is attributed to its structural similarity to other sulfonamide antibiotics that are known to exhibit bacteriostatic effects .

The biological activities of CBIS can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : CBIS acts as an inhibitor for several key enzymes linked to tumor growth and inflammation.
  • Cellular Interaction : The compound's sulfonamide group allows it to participate in hydrogen bonding with biological molecules, enhancing its interaction with cellular targets.

Research Findings

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines (IC50 values < 20 μM) indicating potential for development as an anticancer drug .
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines suggests therapeutic potential for inflammatory diseases.
Antimicrobial ActivityModerate activity against select bacterial strains; however, efficacy varies widely among different species .

Toxicity and Safety Profile

Limited studies have been conducted regarding the toxicity of CBIS. Animal studies indicate that high doses can lead to reversible liver and kidney damage. Importantly, at concentrations typically used in research settings, CBIS does not exhibit cytotoxicity towards various cell types.

Current State of Research

Current research on CBIS is primarily focused on enhancing its biological activity through structural modifications and combination therapies. Studies are exploring its use alongside other compounds to improve efficacy against resistant cancer cell lines and to develop novel therapeutic strategies for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor followed by cyanoalkylation. Key steps include:

  • Sulfonation : Reacting 4-substituted benzene with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate .
  • Cyanoalkylation : Introducing the 1-cyano-1-methylethyl group via nucleophilic substitution, requiring precise temperature control (0–5°C) and a non-polar solvent (e.g., dichloromethane) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.76 Å, S–N ~1.63 Å) to confirm stereochemistry .
  • Spectroscopy :
  • NMR : 1H^1H NMR (DMSO-d6): δ 7.8–7.6 (aromatic protons), δ 2.1 (methyl groups), δ 1.4 (cyano-related protons) .
  • FT-IR : Confirm sulfonamide (SO2_2 asym/sym stretch at ~1360 cm1^{-1} and ~1150 cm1^{-1}) and nitrile (C≡N stretch at ~2240 cm1^{-1}) functionalities .

Q. What preliminary biological screening approaches are recommended for this sulfonamide derivative?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli) or anticancer activity via MTT assay (IC50_{50} in HeLa or MCF-7 cells) .
  • Dosage : Start with 0.001–1 µM concentrations, referencing analogous sulfonamides in dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F) or methoxy groups at the benzene ring’s para position. Compare IC50_{50} values to assess electronic effects on binding .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps and docking studies (AutoDock Vina) with target enzymes (e.g., carbonic anhydrase IX) .

Q. What mechanistic insights explain contradictory data in sulfonamide reactivity across studies?

  • Methodological Answer :

  • Reaction Kinetics : Perform time-resolved NMR to track intermediates in sulfonamide-alcohol reactions. Contradictions may arise from solvent polarity (e.g., DMF vs. THF) affecting nucleophilic attack rates .
  • pH Dependence : Test reactivity under acidic (pH 4–5) vs. basic (pH 9–10) conditions; sulfonamide deprotonation enhances nucleophilicity .

Q. How can researchers resolve discrepancies in reported biological activity for similar sulfonamides?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (RPMI-1640, 10% FBS).
  • Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL, adjusting for batch effects in compound purity .

Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?

  • Methodological Answer :

  • Lyophilization : Formulate with cyclodextrins (e.g., β-CD) to enhance solubility and stability. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Protective Groups : Introduce tert-butyl or methoxy substituents to sterically shield the sulfonamide group from hydrolysis .

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